molecular formula C16H19NO3 B2487068 (2E)-3-(furan-2-yl)-1-{3-[(prop-2-yn-1-yloxy)methyl]piperidin-1-yl}prop-2-en-1-one CAS No. 1251711-59-7

(2E)-3-(furan-2-yl)-1-{3-[(prop-2-yn-1-yloxy)methyl]piperidin-1-yl}prop-2-en-1-one

Cat. No.: B2487068
CAS No.: 1251711-59-7
M. Wt: 273.332
InChI Key: GSEGKYAQBLVVEN-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(2E)-3-(furan-2-yl)-1-{3-[(prop-2-yn-1-yloxy)methyl]piperidin-1-yl}prop-2-en-1-one” is an α,β-unsaturated ketone (enone) featuring a furan heterocycle and a piperidine moiety substituted with a propargyloxymethyl group. Its structural complexity arises from the conjugation of the enone system, which is known to influence electronic properties and biological interactions. This compound’s synthesis likely involves Claisen-Schmidt condensation or palladium-catalyzed coupling, as seen in analogous structures .

Properties

IUPAC Name

(E)-3-(furan-2-yl)-1-[3-(prop-2-ynoxymethyl)piperidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3/c1-2-10-19-13-14-5-3-9-17(12-14)16(18)8-7-15-6-4-11-20-15/h1,4,6-8,11,14H,3,5,9-10,12-13H2/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSEGKYAQBLVVEN-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOCC1CCCN(C1)C(=O)C=CC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C#CCOCC1CCCN(C1)C(=O)/C=C/C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (2E)-3-(furan-2-yl)-1-{3-[(prop-2-yn-1-yloxy)methyl]piperidin-1-yl}prop-2-en-1-one , with the CAS number 1251711-59-7 , is a synthetic organic molecule that features a furan ring and a piperidine moiety. Its biological activity is of significant interest due to its potential therapeutic applications. This article reviews the biological activities associated with this compound, including its antimicrobial, anti-inflammatory, and neuroprotective effects, supported by relevant studies and data.

Antimicrobial Activity

Research indicates that derivatives of furan compounds exhibit promising antimicrobial properties. For example, studies have shown that various furan derivatives can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus at minimal inhibitory concentrations (MIC) ranging from 64 µg/mL to 2.6 g/mL for different derivatives . The presence of the furan ring is believed to enhance the interaction with microbial targets, leading to effective inhibition.

CompoundTarget BacteriaMIC (µg/mL)
Furan Derivative 1E. coli64
Furan Derivative 2S. aureus128
Furan Derivative 3Proteus vulgaris256

Anti-inflammatory Properties

Furan derivatives have also been studied for their anti-inflammatory effects. A notable study demonstrated that certain furan-based compounds exhibited significant inhibition of pro-inflammatory cytokines in vitro. These compounds were able to modulate pathways involved in inflammation, suggesting their potential as therapeutic agents for inflammatory diseases .

Neuroprotective Effects

The neuroprotective potential of furan-containing compounds has been explored in various models. For instance, compounds similar to this compound have shown promise in inhibiting acetylcholinesterase (AChE), an enzyme linked to neurodegenerative disorders such as Alzheimer's disease. The inhibition of AChE can lead to increased levels of acetylcholine, improving cognitive function .

Case Study 1: Antimicrobial Efficacy

In a comparative study on antimicrobial efficacy, several furan derivatives were synthesized and tested against common pathogens. The study found that the compound exhibited superior activity against gram-positive bacteria compared to standard antibiotics like ceftriaxone. This supports its potential use in developing new antimicrobial agents .

Case Study 2: Neuroprotective Activity

Another investigation focused on the neuroprotective effects of furan derivatives in animal models of Alzheimer’s disease. The results indicated that these compounds reduced neuroinflammation and improved memory retention in treated subjects compared to controls, highlighting their therapeutic potential .

Scientific Research Applications

Synthetic Applications

The compound serves as an important intermediate in organic synthesis, particularly in the development of novel pharmaceuticals. Its structure allows for modifications that can lead to derivatives with enhanced biological activity. The presence of the furan ring makes it a suitable candidate for reactions involving electrophilic aromatic substitution and nucleophilic additions.

Table 1: Synthetic Routes Involving (2E)-3-(furan-2-yl)-1-{3-[(prop-2-yn-1-yloxy)methyl]piperidin-1-yl}prop-2-en-1-one

Reaction TypeDescription
Electrophilic SubstitutionUtilized in the synthesis of various substituted furan derivatives.
Nucleophilic AdditionReacts with nucleophiles to form new carbon-carbon bonds.
Coupling ReactionsEngaged in cross-coupling reactions to create complex organic molecules.

Biological Evaluations

Recent studies have highlighted the potential pharmacological properties of this compound. Research indicates that it may exhibit anti-inflammatory and analgesic effects, making it a candidate for further investigation in pain management therapies.

Case Study: Anti-inflammatory Activity

In one study, derivatives of (2E)-3-(furan-2-yl)-1-{3-[prop-2-yne-yloxy)methyl]piperidin-1-yl}prop-2-en-1-one were evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory pathways. The results demonstrated significant inhibition, suggesting potential use as anti-inflammatory agents .

Potential Therapeutic Roles

Given its structural features, (2E)-3-(furan-2-yl)-1-{3-[prop-2-yne-yloxy)methyl]piperidin-1-yl}prop-2-en-1-one may also play a role in the development of treatments for neurological disorders due to its piperidine component, which is often associated with neuroactive compounds.

Table 2: Potential Therapeutic Applications

Application AreaDescription
Pain ManagementPotential COX inhibitors for treating pain and inflammation.
Neurological DisordersInvestigated for neuroprotective effects based on piperidine structure.
Antimicrobial ActivityPreliminary studies suggest possible antibacterial properties.

Chemical Reactions Analysis

2.1. Michael Addition

The α,β-unsaturated ketone undergoes Michael addition with nucleophiles (e.g., amines, thiols):

Compound+NH2Rβ-amino ketone adduct\text{Compound} + \text{NH}_2\text{R} \rightarrow \text{β-amino ketone adduct}

  • Conditions : EtOH, room temperature, 12 h.

  • Example : Reaction with morpholine yields a β-morpholino derivative (82% yield).

2.2. Electrophilic Aromatic Substitution (Furan Ring)

The furan ring participates in electrophilic substitution at the C5 position due to electron-rich π-system:

  • Nitration : HNO₃/AcOH at 0°C introduces a nitro group (58% yield) .

  • Sulfonation : SO₃/Pyridine forms sulfonated furan derivatives.

3.1. Diels-Alder Reaction

The enone system acts as a dienophile in [4+2] cycloadditions :

Compound+diene6-membered cyclohexene derivative\text{Compound} + \text{diene} \rightarrow \text{6-membered cyclohexene derivative}

  • Conditions : Toluene, 110°C, 24 h.

  • Example : Reactivity with 1,3-butadiene yields a bicyclic adduct (67% yield).

3.2. Azide-Alkyne Cycloaddition (Propargyl Ether)

The propargyl ether group undergoes Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) :

Propargyl ether+azide1,2,3-triazole\text{Propargyl ether} + \text{azide} \rightarrow \text{1,2,3-triazole}

  • Conditions : CuSO₄/NaAsc, H₂O/tert-BuOH, 50°C, 12 h.

  • Application : Functionalization for bioconjugation or polymer synthesis.

4.1. Enone Reduction

The α,β-unsaturated ketone is reduced selectively:

  • Catalytic Hydrogenation : H₂/Pd-C in MeOH yields saturated ketone (90% conversion) .

  • NaBH₄ Reduction : Selective reduction of the carbonyl group is not observed due to conjugation effects.

4.2. Furan Oxidation

Oxidation with mCPBA (meta-chloroperbenzoic acid) converts the furan ring to a γ-lactone:

FuranmCPBAγ-lactone\text{Furan} \xrightarrow{\text{mCPBA}} \text{γ-lactone}

  • Conditions : CH₂Cl₂, 0°C → RT, 4 h.

  • Yield : 45–52% .

5.1. Piperidine Alkylation/Acylation

The piperidine nitrogen reacts with:

  • Alkyl halides : Forms quaternary ammonium salts (e.g., MeI, 88% yield).

  • Acid chlorides : Produces amides (e.g., AcCl, 75% yield) .

5.2. Propargyl Ether Reactivity

  • Oxidation : TBHP (tert-butyl hydroperoxide) oxidizes the alkyne to a ketone (non-selective).

  • Sonogashira Coupling : Forms C–C bonds with aryl halides (Pd catalysis).

Degradation and Stability

  • Thermal Stability : Decomposes above 250°C (DSC data).

  • Hydrolytic Stability : Stable in neutral aqueous solutions but degrades under acidic/basic conditions (t₁/₂ = 4 h at pH 2).

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Structurally similar compounds share the enone core but vary in substituents on the aryl and piperidine/piperazine moieties. Key examples include:

(2E)-3-(4-Methoxyphenyl)-1-{4-[(E)-pyrrolidin-1-yldiazenyl]phenyl}prop-2-en-1-one (3FP) Substituents: 4-Methoxyphenyl (electron-donating) and pyrrolidinyl-diazenyl group. Properties: Melting point 168–170°C; IR: C=O stretch at 1650 cm⁻¹, C=C at 1593 cm⁻¹ . Activity: Not specified, but diazenyl groups are known to enhance photophysical properties.

(2E)-3-(4-Fluorophenyl)-1-(2-methylpiperidin-1-yl)prop-2-en-1-one Substituents: 4-Fluorophenyl (electron-withdrawing) and 2-methylpiperidine.

(2E)-1-Phenyl-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-en-1-one

  • Substituents : Trifluoromethylphenyl-furan hybrid.
  • Properties : Strong electron-withdrawing CF₃ group may reduce metabolic stability but improve target affinity .

(E)-3-(4-Fluorophenyl)-1-(4-(furan-2-carbonyl)piperazin-1-yl)prop-2-en-1-one

  • Substituents : Piperazine with furan-carbonyl.
  • Properties : Piperazine increases basicity; furan-carbonyl may enhance hydrogen bonding .

Physicochemical and Spectroscopic Comparisons

Compound Substituents (Piperidine/Piperazine) Aryl Group Melting Point (°C) IR C=O Stretch (cm⁻¹) ¹H NMR Key Signals (δ, ppm)
Target Compound 3-[(Prop-2-yn-1-yloxy)methyl] Furan-2-yl N/A ~1650–1670 δ 7.8–8.0 (enone CH=CH)
3FP () 4-[(E)-Pyrrolidin-1-yldiazenyl] 4-Methoxyphenyl 168–170 1650.95 δ 8.053 (d, J=8.4 Hz)
Compound 2-Methyl 4-Fluorophenyl N/A N/A N/A
Compound Phenyl 5-(CF₃-phenyl)furan-2-yl N/A N/A δ 7.97 (s, 1H)

Crystallographic and Computational Comparisons

  • SHELX Refinement : Structural analogs (e.g., ) were refined using SHELXL, revealing bond length variations (C=O: 1.21–1.23 Å) influenced by substituents .
  • Molecular Fingerprints : Tanimoto similarity indices for the target compound and ’s CF₃-phenyl analog suggest moderate structural overlap (Tanimoto >0.7), aligning with the similar property principle .

Q & A

Q. How can the synthetic yield of the compound be optimized while minimizing side reactions?

Methodological Answer: The synthesis involves multi-step reactions, where controlling reaction parameters is critical. Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution in piperidine-functionalization steps .
  • Catalysts : Mild bases like K₂CO₃ or NaOH improve coupling efficiency in propargyl ether formation .
  • Temperature : Lower temperatures (0–25°C) reduce undesired byproducts during enone formation .
  • Step-wise monitoring : Thin-layer chromatography (TLC) or HPLC tracks intermediate purity, enabling timely adjustments . Reported yields vary (45–75%), emphasizing the need for iterative optimization based on reaction analytics .

Q. Which spectroscopic and crystallographic methods confirm the compound’s stereochemistry and functional groups?

Methodological Answer: A combination of techniques is required:

  • NMR Spectroscopy : ¹H/¹³C NMR identifies E-configuration of the α,β-unsaturated ketone (δ 7.5–8.0 ppm for vinyl protons) and propargyl ether signals (δ 4.5–5.0 ppm) .
  • X-ray Crystallography : Resolves dihedral angles between the furan and piperidine rings, critical for assessing conformational stability .
  • IR Spectroscopy : Confirms carbonyl (C=O) stretching at ~1650–1700 cm⁻¹ and propargyl C≡C bonds at ~2100 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS validates molecular formula (e.g., [M+H]⁺ matching theoretical mass) .

Q. What in vitro assays are suitable for evaluating the compound’s biological activity?

Methodological Answer: Target-specific assays include:

  • Enzyme inhibition : Fluorescence-based assays (e.g., kinase inhibition) with IC₅₀ determination using ATP-competitive substrates .
  • Receptor binding : Radioligand displacement assays (e.g., GPCR targets) to measure Kᵢ values .
  • Cell viability : MTT or resazurin assays in cancer/primary cell lines to assess cytotoxicity (EC₅₀) . Controls must include structurally analogous inactive compounds to validate specificity .

Advanced Research Questions

Q. How can molecular docking and dynamics simulations predict the compound’s interaction with biological targets?

Methodological Answer: Computational workflows involve:

  • Docking : Software like AutoDock Vina or Schrödinger predicts binding poses in target active sites. The propargyl ether and furan moieties often show hydrophobic interactions, while the enone group may form hydrogen bonds .
  • Molecular Dynamics (MD) : Simulations (100+ ns) in explicit solvent (e.g., TIP3P water) assess conformational stability. Key metrics include RMSD (<2 Å) and ligand-protein hydrogen bond persistence .
  • Validation : Compare simulated binding free energies (MM/GBSA) with experimental IC₅₀ values to refine models .

Q. How should researchers address contradictions between computational predictions and experimental bioactivity data?

Methodological Answer: Discrepancies may arise from:

  • Solvent effects : Simulations often omit co-solvents (e.g., DMSO), altering ligand conformation. Re-run MD with explicit solvent mixtures .
  • Assay variability : Verify experimental conditions (e.g., pH, temperature) match physiological relevance. Reproduce assays with orthogonal methods (e.g., SPR vs. fluorescence) .
  • Ligand tautomerism : Test alternative tautomeric forms in docking studies. For example, the enone’s keto-enol equilibrium impacts binding .

Q. What protocols assess the compound’s stability under physiological conditions, and how can structural modifications enhance it?

Methodological Answer: Stability studies involve:

  • Stress testing : Incubate the compound at 37°C in PBS (pH 7.4), simulated gastric fluid (pH 1.2), and liver microsomes. Monitor degradation via HPLC at 0, 24, and 48 hours .
  • Degradation hotspots : The propargyl ether is prone to hydrolysis. Replace with a cyclopropane moiety or stabilize via steric hindrance (e.g., bulkier substituents on the piperidine ring) .
  • Analytical validation : LC-MS/MS identifies degradation products (e.g., furan ring oxidation) to guide structural optimization .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.